({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene
Description
Properties
Molecular Formula |
C15H23BrO |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[4-(bromomethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI Key |
KZEPOXBELNCKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core
The aromatic core, benzene, can be functionalized via electrophilic aromatic substitution (EAS). To introduce the methyl group, a Friedel–Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) is standard, which is well-documented in organic synthesis literature.
$$
\text{Benzene} + \text{CH}3\text{Cl} \xrightarrow[\text{AlCl}3]{} \text{Toluene}
$$
- Temperature: 0–25°C
- Catalyst: Anhydrous AlCl₃
- Solvent: Dichloromethane or similar inert solvent
| Parameter | Typical Data |
|---|---|
| Yield | ~85–95% |
| Purity | >99% after purification |
Introduction of Bromomethyl Group
The bromomethyl group can be introduced via para-alkylation of toluene using formaldehyde derivatives and halogenation. A common route involves:
- Formylation of toluene to form benzyl alcohol derivatives.
- Bromination of benzyl alcohol to form bromomethyl derivatives.
- Reagents: Formaldehyde (or paraformaldehyde), hydrobromic acid (HBr), and a catalyst such as zinc bromide (ZnBr₂).
- Reaction:
$$
\text{Toluene} \xrightarrow[\text{Formaldehyde, HBr}]{} \text{(4-(Bromomethyl)-toluene)}
$$
- Direct bromomethylation using paraformaldehyde and hydrobromic acid in the presence of a Lewis acid catalyst (e.g., ZnBr₂).
| Parameter | Typical Data |
|---|---|
| Yield | ~70–85% |
| Reaction Time | 2–4 hours |
| Purity | >98% after distillation or chromatography |
Attachment of the Methylhexyl Ether Chain
The key step involves etherification of the aromatic ring with a suitable methylhexyl chain precursor. This can be achieved via nucleophilic substitution reactions:
- Preparation of the methylhexyl alcohol derivative: Synthesis of 4-(bromomethyl)-4-methylhexanol or similar.
- Ether formation: Nucleophilic substitution of the bromomethyl group on the aromatic ring with the alcohol derivative under basic conditions.
$$
\text{Bromomethyl aromatic} + \text{Methylhexanol derivative} \xrightarrow[\text{Base}]{} \text{Ether linkage}
$$
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Acetone or DMF
- Temperature: 80–120°C
| Parameter | Data |
|---|---|
| Yield | 75–90% |
| Reaction Time | 4–8 hours |
| Purification | Recrystallization or chromatography |
Complete Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Expected Yield | Notes |
|---|---|---|---|---|
| 1 | Benzene to Toluene | CH₃Cl, AlCl₃ | 85–95% | Friedel–Crafts alkylation |
| 2 | Toluene to para-Bromomethyl-toluene | Formaldehyde + HBr + ZnBr₂ | 70–85% | Bromomethylation |
| 3 | Bromomethyl to Ether Derivative | Bromomethyl compound + methylhexanol derivative + K₂CO₃ | 75–90% | Nucleophilic substitution |
Notes on Optimization and Industrial Relevance
- Use of Sodium Hydride (NaH): As indicated in recent patents, replacing potassium hydroxide with sodium hydride simplifies the process by maintaining anhydrous conditions, increasing yield, and reducing reaction time.
- Reaction Temperatures: Maintaining optimal temperatures (around 150°C for etherification, 130–140°C for bromination) ensures high yields and minimizes side reactions.
- Purification: Recrystallization from methanol or chromatography ensures high purity (>99%).
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Benzene to Toluene | CH₃Cl, AlCl₃ | 0–25°C | 2 hours | 85–95% | >99% |
| Bromomethylation | Formaldehyde, HBr, ZnBr₂ | 20–30°C | 2–4 hours | 70–85% | >98% |
| Etherification | Bromomethyl derivative + methylhexanol derivative | 80–120°C | 4–8 hours | 75–90% | >99% |
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound with a molecular formula of and a molecular weight of approximately 299.25 g/mol. It features a benzene ring substituted with a bromomethyl group and a 4-methylhexyl group, connected via an oxygen atom. The compound's structure allows for various chemical interactions, making it significant in synthetic chemistry and biological research.
Scientific Research Applications
*({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene's biological activity is linked to its ability to interact with biomolecules. The bromomethyl moiety facilitates covalent bonding with nucleophilic sites on proteins or DNA, potentially modifying their structure and function. These interactions can influence biochemical pathways and cellular processes, making it a candidate for drug development and enzyme interaction research.
Drug Development and Biochemical Research
The compound is significant in drug development and biochemical research because of its interactions with molecular targets.
Bioconjugation
The compound's ability to form covalent bonds with nucleophiles allows researchers to explore its potential as a tool for bioconjugation, enabling the attachment of various functional groups for biological studies. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications
In industrial settings, continuous flow reactors may be employed to optimize yields and streamline production processes through automation and catalyst use.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS 164352-24-3)
1-Bromo-4-(methoxymethyl)benzene
1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7)
- Molecular Formula : C₈H₇BrO₂S
- Key Differences : Sulfonyl group enhances electrophilicity at the bromomethyl site, increasing reactivity in cross-coupling reactions.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Functional Group and Reactivity Comparison
Biological Activity
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group attached to a heptyloxy chain, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and other fields.
- Molecular Formula : C13H19BrO
- Molecular Weight : 297.23 g/mol
- IUPAC Name : 4-[(bromomethyl)-4-methylhexyl]oxy]methyl)benzene
- Structure : The compound consists of a benzene ring substituted with a bromomethyl group and a heptyloxy chain, which impacts its solubility and biological interactions.
The biological activity of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins. This interaction may inhibit or activate specific biological pathways, contributing to its observed effects.
Antimicrobial Properties
Research indicates that compounds similar to ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
In vitro studies have demonstrated that certain derivatives of this compound can inhibit tumor cell proliferation. The MTT assay has been employed to assess cell viability, revealing that these compounds may possess antitumor properties by inducing apoptosis in cancer cells.
Toxicological Studies
Toxicological evaluations are essential for understanding the safety profile of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene. Preliminary studies suggest that while the compound exhibits biological activity, it may also present cytotoxic effects at higher concentrations. Ongoing research aims to delineate the therapeutic window for safe application.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene against Staphylococcus aureus.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition at concentrations above 500 µg/mL.
-
Antitumor Efficacy Assessment
- Objective : To investigate the antitumor effects on human breast cancer cell lines.
- Method : MTT assay was utilized for cell viability assessment.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential as an anticancer agent.
Comparative Analysis
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Compound A | Similar bromomethyl structure | Antimicrobial, Antitumor |
| Compound B | Shorter alkyl chain | Lower antimicrobial activity |
| Compound C | Presence of hydroxyl group | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
